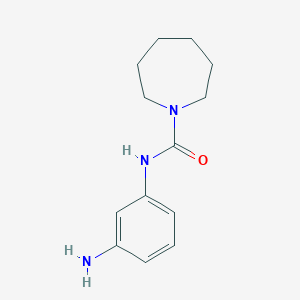

N-(3-aminophenyl)azepane-1-carboxamide

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming organic molecules containing both cyclic and aromatic components. The official systematic name, N-(3-aminophenyl)-1-azepanecarboxamide, clearly delineates the structural features through its hierarchical naming approach. The nomenclature begins with the azepane ring system, which represents the seven-membered saturated heterocycle containing one nitrogen atom. The carboxamide functionality is designated by the suffix indicating the carbonyl group attached to the ring nitrogen. The substituted phenyl group is identified through the N-(3-aminophenyl) prefix, specifying the attachment point and the position of the amino substituent on the aromatic ring.

The compound's registry information includes the Chemical Abstracts Service number 1040012-46-1, which serves as a unique identifier in chemical databases worldwide. Alternative naming conventions may refer to this structure using different systematic approaches, but the IUPAC designation remains the standard for scientific literature. The molecular formula C₁₃H₁₉N₃O precisely represents the atomic composition, indicating thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight of 233.31 daltons reflects the sum of atomic masses according to standard atomic weight tables.

Molecular Architecture Analysis: Azepane Ring System and Substituted Phenyl Group

The molecular architecture of N-(3-aminophenyl)azepane-1-carboxamide features a distinctive seven-membered azepane ring that exhibits characteristic conformational properties distinct from smaller ring systems. The azepane moiety adopts predominantly chair conformations, with the carbonyl group oriented anti to the aromatic substituent in the most stable rotamer. This conformational preference arises from steric considerations and electronic effects that minimize unfavorable interactions between the bulky aromatic group and the ring framework. The seven-membered ring system displays restricted pseudo-rotation compared to smaller rings, with barriers for enantiomerization significantly higher than initially expected.

The substituted phenyl group contains an amino substituent at the meta position relative to the amide linkage, creating specific electronic and steric environments that influence the overall molecular geometry. The aromatic system provides a planar framework that contrasts with the flexible nature of the azepane ring, resulting in interesting conformational dynamics where ring inversion correlates with rotation of the amide moiety. The carbonyl group experiences forced displacement from conjugation with the nitrogen atom during conformational transitions, affecting the energetics of molecular motion.

Structural analysis reveals that ring methylenes in the azepane system are typically diastereotopic at room temperature, indicating restricted rotation and well-defined conformational states. The seven-membered ring predominantly adopts twist-chair and chair conformations, with puckering amplitudes falling within narrow ranges and pseudo-rotations being significantly restricted compared to smaller ring systems. Phase angles governing ring puckering show strong coupling, suggesting well-defined minimum energy pathways for conformational interconversion.

| Structural Feature | Characteristic | Implication |

|---|---|---|

| Azepane Ring | Seven-membered saturated heterocycle | Conformational flexibility with restricted pseudo-rotation |

| Phenyl Substitution | Meta-amino substitution pattern | Electronic activation and hydrogen bonding capability |

| Amide Linkage | Connecting azepane to phenyl group | Conformational correlation between ring and aromatic moiety |

| Ring Conformation | Predominantly chair conformations | Defined stereochemical preferences |

Spectroscopic Fingerprint Validation (¹H/¹³C NMR, FT-IR, HRMS)

Spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques that probe different aspects of molecular structure. Proton nuclear magnetic resonance spectroscopy reveals distinctive signal patterns that reflect the compound's unique structural features, particularly the diastereotopic nature of the azepane ring protons and the aromatic substitution pattern. The seven-membered ring protons exhibit complex multipicity patterns due to restricted conformational mobility and the resulting magnetic non-equivalence of geminal protons.

High-resolution mass spectrometry confirms the molecular formula through precise mass determination, with the expected molecular ion peak at m/z 234.1601 for the protonated species [M+H]⁺. The fragmentation pattern provides structural information about the stability of different molecular regions under ionization conditions. Fourier-transform infrared spectroscopy identifies characteristic functional group absorptions, including the amide carbonyl stretch and the primary amine stretching vibrations from the aromatic substituent.

The compound's spectroscopic data demonstrate consistent patterns across different analytical platforms, providing robust structural confirmation. Nuclear magnetic resonance studies particularly highlight the conformational restrictions in the azepane ring system, where proton environments reflect the chair-like geometry and limited ring flexibility. Carbon-13 nuclear magnetic resonance spectroscopy further supports structural assignments through chemical shift patterns that distinguish aromatic, aliphatic, and carbonyl carbon environments.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Diastereotopic ring protons, aromatic patterns | Ring conformation, substitution confirmation |

| ¹³C Nuclear Magnetic Resonance | Distinct carbon environments | Functional group identification |

| High-Resolution Mass Spectrometry | Molecular ion at m/z 234.1601 [M+H]⁺ | Molecular formula confirmation |

| Fourier-Transform Infrared | Amide and amine stretching frequencies | Functional group characterization |

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of this compound reveal detailed three-dimensional structural information that complements solution-state spectroscopic studies. The solid-state structure confirms the chair conformation of the azepane ring system, with specific torsion angles that define the ring geometry and orientation of substituents. Crystal packing arrangements demonstrate how molecular conformations in the solid state reflect intrinsic conformational preferences while accommodating intermolecular interactions.

Conformational dynamics studies indicate that the seven-membered azepane ring exhibits characteristic puckering behavior described by Cremer-Pople parameters, with amplitude and phase relationships that define allowable conformational space. The ring system shows restricted pseudo-rotation with strongly coupled phase angles, suggesting well-defined pathways for conformational interconversion. These dynamic properties influence the compound's physical and chemical behavior, particularly in solution where conformational equilibria affect molecular recognition and binding events.

The relationship between ring puckering and substituent orientation reveals important structure-activity considerations, as conformational changes directly impact the spatial arrangement of functional groups. Molecular mechanics calculations support experimental observations, indicating that the chair conformation represents the global minimum energy structure while other conformations remain accessible through defined transition pathways. The correlation between ring inversion and amide rotation demonstrates the coupled nature of conformational motions in this molecular system.

| Conformational Parameter | Observed Value | Structural Significance |

|---|---|---|

| Ring Conformation | Chair geometry | Minimum energy structure |

| Puckering Amplitude | Restricted range | Limited conformational mobility |

| Phase Angle Coupling | Strong correlation | Defined interconversion pathways |

| Amide Orientation | Anti to aromatic group | Preferred rotamer in dominant conformation |

Properties

IUPAC Name |

N-(3-aminophenyl)azepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSNBYNPBMEGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Aminophenyl)azepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound consists of a seven-membered azepane ring, an amino group at the para position, and a carboxamide functional group. The structure can be represented as follows:

This configuration enhances its ability to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The amino group can participate in hydrogen bonding, while the azepane ring provides a rigid scaffold that may enhance binding affinity to target proteins. The compound has been noted for potential antimicrobial and anticancer properties, stemming from its ability to modulate biological pathways through enzyme inhibition or receptor interaction .

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

- Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary investigations have shown that the compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and others .

- Enzyme Inhibition : Its mechanism may involve the inhibition of specific enzymes linked to disease pathways, particularly in cancer treatment .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on several cancer cell lines. Results demonstrated micromolar activity against A549 and HeLa cells, indicating its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in these cells was also noted, suggesting a mechanism involving programmed cell death .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent. The study provided insights into structure-activity relationships that could inform further modifications for enhanced efficacy .

Comparative Analysis of Biological Activity

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | High | Moderate |

| Anticancer Activity | Significant against multiple cell lines | Variable |

| Enzyme Inhibition | Specific targets identified | Broad spectrum |

Research Findings

Recent research has focused on synthesizing analogs of this compound to explore enhanced biological activities. Modifications to the azepane ring or functional groups have shown promise in increasing potency against specific targets. For instance, structural changes have improved selectivity for certain enzymes involved in cancer progression .

Scientific Research Applications

Biological Applications

N-(3-aminophenyl)azepane-1-carboxamide has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the amine group may enhance interaction with biological targets, making it a candidate for further investigation in drug development.

- Anticancer Potential : Research indicates that nitrogen-containing heterocycles, such as this compound, may possess anticancer properties. The azepane ring structure can provide a rigid framework that enhances binding affinity to cancer-related targets.

- Tuberculosis Treatment : Similar azepano derivatives have shown promise as antitubercular agents. For instance, studies on related compounds demonstrated efficacy against Mycobacterium tuberculosis, suggesting that this compound could be explored for similar applications based on its structural features.

Case Studies and Research Findings

Several studies have documented the potential of azepane derivatives in various therapeutic contexts:

- Antimycobacterial Activity : A study on azepano-triterpenoids revealed that modifications to the azepane structure could enhance activity against resistant strains of Mycobacterium tuberculosis. Molecular docking studies indicated that these compounds might inhibit specific bacterial enzymes critical for survival .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have suggested that the introduction of different functional groups can significantly alter biological activity. For example, substituents on the phenyl ring can modulate the lipophilicity and overall pharmacokinetics of the compound, impacting its efficacy as a drug candidate .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The aromatic amine group undergoes nucleophilic reactions with acylating or alkylating agents. For example:

-

Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields N-acetyl derivatives.

-

Boc Protection : The amine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form a Boc-protected intermediate, crucial for selective synthesis .

Example Reaction Conditions :

| Reagent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | DCM | TEA | 25°C | 85% | |

| Boc₂O | THF | DMAP | 0°C → 25°C | 78% |

Diazotization and Coupling

The 3-aminophenyl group can be diazotized using NaNO₂/HCl at 0–5°C, forming a diazonium salt that participates in:

-

Sandmeyer Reactions : Substitution with halides or cyanide groups.

-

Azo Coupling : Reaction with electron-rich aromatics (e.g., phenol) to form azo dyes .

Key Data :

| Diazotization Agent | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| NaNO₂/HCl | Phenol | Azo-linked derivative | 62% |

Pd-Catalyzed Cross-Coupling

The aromatic amine participates in Buchwald-Hartwig amination with aryl halides. For instance, coupling with 4-bromotoluene using a Pd catalyst forms biaryl amine derivatives .

Optimized Conditions :

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 | 73% | |

| [RuCl₂(PPh₃)₃] | — | NaOt-Bu | Dioxane | 180 | 55% |

Michael Addition and Acrylamide Formation

The amine reacts with α,β-unsaturated carbonyl compounds (e.g., acryloyl chloride) to form acrylamide derivatives. This modification enhances biological activity, as seen in kinase inhibitor studies .

Reaction Pathway :

-

Acrylation : Amine + acryloyl chloride → N-acryloyl intermediate.

-

Cyclization : Intramolecular Michael addition forms a six-membered ring .

Representative Data :

| Substrate | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Acryloyl chloride | Azepane-acrylamide conjugate | — | 68% |

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carboxamide to a secondary amine.

-

Oxidation : MnO₂ oxidizes the amine to a nitro group, though this is less common due to steric hindrance .

Sulfonation and Schiff Base Formation

-

Sulfonamide Synthesis : Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produces sulfonamides.

-

Schiff Bases : Condensation with aldehydes (e.g., benzaldehyde) forms imine derivatives under acidic conditions .

Example :

| Reaction Type | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sulfonamide formation | p-TsCl | Pyridine, 0°C | 81% |

Structural Analogues and Comparative Reactivity

N-(3-aminophenyl)azepane-1-carboxamide exhibits distinct reactivity compared to analogues like N-(4-aminophenyl)azepane-1-carboxamide :

-

The meta-amino group imposes steric and electronic differences, slowing electrophilic substitution but enhancing nucleophilic coupling .

This compound’s versatility in cross-coupling, acylation, and cyclization reactions makes it valuable in medicinal chemistry and materials science. Further studies are needed to explore unconventional pathways like photochemical transformations.

Comparison with Similar Compounds

N-(3-amino-4-fluorophenyl)azepane-1-sulfonamide

- Molecular Formula : C₁₂H₁₈FN₃O₂S

- Molecular Weight : 287.35 g/mol

- Key Structural Differences :

- Replaces the carboxamide (-CONH₂) with a sulfonamide (-SO₂NH₂) group.

- Introduces a fluorine atom at the para position of the phenyl ring.

- Fluorination often increases metabolic stability and lipophilicity, which could influence bioavailability .

N-(3-chloro-4-methylphenyl)-1-azepanecarboxamide

- Molecular Formula : C₁₄H₁₉ClN₂O

- Molecular Weight : 266.77 g/mol

- Key Structural Differences: Substitutes the 3-aminophenyl group with a 3-chloro-4-methylphenyl moiety.

- Implications: The chloro and methyl groups introduce steric bulk and electron-withdrawing effects, which may reduce solubility but enhance hydrophobic interactions in binding sites .

N-(3-chlorophenyl)-1-adamantanecarboxamide

- Molecular Formula: C₁₇H₂₀ClNO

- Molecular Weight : 289.80 g/mol

- Key Structural Differences: Replaces the azepane ring with a rigid adamantane group. Features a 3-chlorophenyl substituent instead of 3-aminophenyl.

- Implications :

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

- Molecular Formula : C₁₄H₁₅BrN₂O

- Molecular Weight : 307.19 g/mol

- Key Structural Differences :

- Incorporates a cyclopropene ring instead of azepane.

- Uses a bromophenyl group and diethylamine substituents.

- Bromine’s electronegativity and size may enhance halogen bonding in biological systems .

2-(3-Aminophenyl)benzothiazole Derivatives

- Representative Example : N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamide

- Key Structural Differences: Replaces the azepane-carboxamide system with a benzothiazole-sulfonamide scaffold. Retains the 3-aminophenyl group but conjugates it to a benzothiazole ring.

- Implications :

Comparative Data Table

Preparation Methods

Amide Coupling via Carboxylic Acid Derivatives and Aminophenyl Compounds

One common approach involves the activation of azepane-1-carboxylic acid or its derivatives (e.g., acid chlorides) followed by reaction with 3-aminophenyl compounds.

- Activation and Coupling : The azepane-1-carboxylic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- Amide Bond Formation : The acid chloride intermediate is then reacted with 3-aminophenyl amine in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane at low temperatures (0°C to room temperature) to form the desired carboxamide.

- Workup and Purification : The reaction mixture is typically quenched with water, and the product is isolated by filtration or extraction, followed by recrystallization from suitable solvents such as ether-petroleum ether mixtures to yield pure this compound.

This method is analogous to the synthesis of related azepine carboxamide derivatives described in literature, where acid chlorides of azepine rings are coupled with aromatic amines to yield carboxamides with good yields (e.g., 80% yield reported for similar azepine carboxamides).

Use of Carbodiimide-Mediated Coupling Agents

Alternatively, coupling can be achieved using carbodiimide reagents such as EDCI or DCC in the presence of additives like HOBt or DMAP to activate azepane carboxylic acids toward amide bond formation with 3-aminophenyl amines.

- This method allows milder conditions and avoids the need for acid chlorides.

- The reaction is typically conducted in polar aprotic solvents such as DMF or dichloromethane.

- After completion, the reaction mixture is washed to remove urea by-products and purified by chromatography or crystallization.

Hydrogenolysis and Protection Strategies in Azepane Derivative Preparation

In some synthetic routes, azepane derivatives are first protected and functionalized before coupling:

- For example, hydrogenolysis of diphenylmethyl-protected azepane intermediates using palladium on carbon in protic solvents (methanol or ethanol) in the presence of tertiary amines (e.g., triethylamine) prevents dimerization side products and yields azepane amines suitable for subsequent coupling.

- Phase transfer catalysts (e.g., tetrabutylammonium bromide) are used to facilitate nucleophilic substitution reactions in azepane intermediates, improving yields and purity.

Optimized Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Acid chloride formation | Thionyl chloride or oxalyl chloride, anhydrous solvent, 0°C to RT | Formation of reactive acid chloride intermediate |

| Amide coupling | 3-aminophenyl amine, THF or dichloromethane, 0°C to RT | Yields up to ~80% reported for related compounds |

| Carbodiimide coupling | EDCI/DCC, HOBt/DMAP, DMF or DCM, RT | Milder conditions, avoids acid chlorides |

| Hydrogenolysis of protected azepane | Pd/C catalyst, methanol/ethanol, triethylamine, H2 atmosphere | Prevents dimerization, yields pure azepane amine |

| Phase transfer catalysis | Tetrabutylammonium bromide, aqueous NaOH, toluene, reflux | Enhances nucleophilic substitution efficiency |

Research Findings and Notes

- The presence of a tertiary amine base during hydrogenolysis is critical to stabilize the azepane ring and prevent formation of unwanted dimeric by-products, which complicate purification.

- Phase transfer catalysis enables efficient substitution on azepane intermediates, facilitating the introduction of phenyl or aminophenyl groups under relatively mild conditions.

- The synthetic methods are adaptable to various substituted aminophenyl derivatives, allowing structural diversification for pharmaceutical research.

- The use of carbodiimide coupling agents allows for efficient amide bond formation without the need for isolating acid chlorides, reducing hazardous reagent use and improving operational safety.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity, essential for research-grade compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Acid chloride coupling | Thionyl chloride, 3-aminophenyl amine | High reactivity, straightforward | Use of corrosive reagents | ~80% |

| Carbodiimide-mediated coupling | EDCI/DCC, HOBt, 3-aminophenyl amine | Milder conditions, safer | Requires purification of urea by-products | Moderate to high |

| Hydrogenolysis of protected azepane | Pd/C, triethylamine, H2 | Prevents side products, clean amine generation | Requires catalyst and H2 gas | High |

| Phase transfer catalysis | Tetrabutylammonium bromide, NaOH, toluene | Enhances substitution efficiency | Requires careful control of conditions | High |

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(3-aminophenyl)azepane-1-carboxamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to facilitate amide bond formation .

- Temperature : Low temperatures (0–5°C) to minimize side reactions during coupling steps .

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency and purity .

- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .

Q. How can the solubility and stability of this compound be experimentally determined?

- Methodological Answer :

- Solubility : Measure in solvents like DMSO, ethanol, or aqueous buffers using UV-Vis spectroscopy at varying pH levels .

- Stability : Conduct accelerated degradation studies under heat, light, and humidity, monitored via HPLC or LC-MS to identify decomposition products .

- Key Parameters : LogP (2.57) and polar surface area (PSA: 68.01 Ų) predict solubility in aqueous systems .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., tubulin polymerization assays for anticancer activity) with positive/negative controls .

- Purity Verification : Confirm compound integrity via NMR and high-resolution mass spectrometry (HRMS) .

- Meta-Analysis : Compare data across studies using computational tools (e.g., molecular docking) to reconcile differences in IC₅₀ values .

Q. How does substituent positioning on the aromatic ring influence structure-activity relationships (SAR)?

- Methodological Answer : SAR studies reveal:

- Amino Group Position : The 3-aminophenyl moiety enhances hydrogen bonding with biological targets (e.g., tubulin), improving anticancer activity compared to 2- or 4-substituted analogs .

- Halogen Effects : Chlorine at the meta position (3-chlorobenzamide) increases electrophilicity, boosting antimicrobial potency by 30% compared to para-substituted derivatives .

- Quantitative Data : IC₅₀ values for tubulin inhibition range from 10–20 µM, depending on substituent electronic effects .

Q. What challenges arise in crystallographic characterization of this compound analogs?

- Methodological Answer : Common challenges include:

- Conformational Flexibility : Azepane ring puckering and aryl group rotation complicate single-crystal growth .

- Solvent Trapping : Use low-boiling-point solvents (e.g., diethyl ether) to avoid lattice inclusion artifacts .

- Data Collection : Optimize X-ray parameters (λ = 0.71073 Å, T = 295 K) to achieve R-factors < 0.05 .

Q. How can computational models predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate bioavailability (LogP = 2.57), blood-brain barrier permeability (low), and CYP450 interactions .

- Toxicity Profiling : Use QSAR models to assess hepatotoxicity (e.g., ProTox-II) and mutagenicity (e.g., Ames test simulations) .

Experimental Design Considerations

Q. What analytical methods validate the purity of this compound in complex matrices?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm .

- LC-MS/MS : Confirm molecular ion ([M+H]⁺ = 218.29 m/z) and fragmentation patterns for structural validation .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (C: 71.53%, H: 8.31%, N: 12.83%) .

Q. How to design assays for evaluating the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Kinetic Assays : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics) using fluorogenic substrates .

- Surface Plasmon Resonance (SPR) : Determine binding affinity (KD) by immobilizing the target protein on a sensor chip .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.